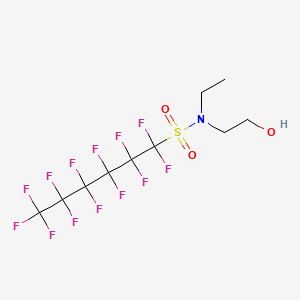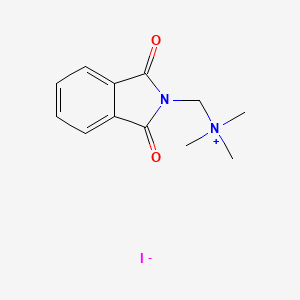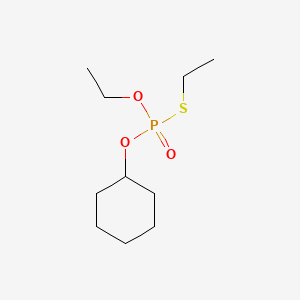![molecular formula C13H10N2 B3067123 2-Phenyl-1H-pyrrolo[3,2-C]pyridine CAS No. 37388-07-1](/img/structure/B3067123.png)
2-Phenyl-1H-pyrrolo[3,2-C]pyridine
概要
説明
2-Phenyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a phenyl group attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
科学的研究の応用
2-Phenyl-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
While specific information on the mechanism of action of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine was not found, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve cyclization reactions catalyzed by gold or other metals .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-Phenyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents such as iron powder in acetic acid.
Substitution: Halogenation, nitration, and other substitution reactions are common, often occurring at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid under a nitrogen atmosphere.
Reduction: Iron powder in acetic acid at elevated temperatures.
Substitution: Halogenation using bromine or iodine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated derivatives, while nitration produces nitro derivatives .
類似化合物との比較
2-Phenyl-1H-pyrrolo[3,2-C]pyridine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: Another fused pyridine derivative with similar biological activities but differing in the position of the fused rings.
Pyrrolopyrazine derivatives: These compounds also exhibit significant biological activities, including antibacterial and antiviral properties.
Pyrrolidine derivatives: Known for their diverse therapeutic applications, including anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development in various fields .
特性
IUPAC Name |
2-phenyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUBAOIGZXDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570082 | |
| Record name | 2-Phenyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37388-07-1 | |
| Record name | 2-Phenyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
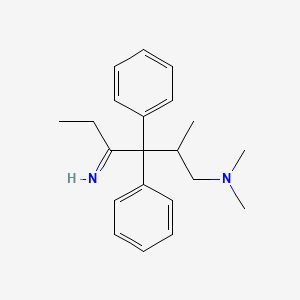
![12-chloro-5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B3067043.png)
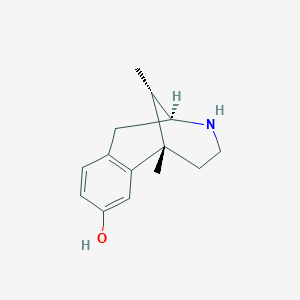
![Urea, N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]-](/img/structure/B3067070.png)
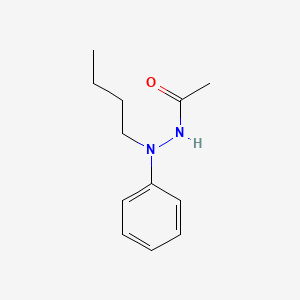
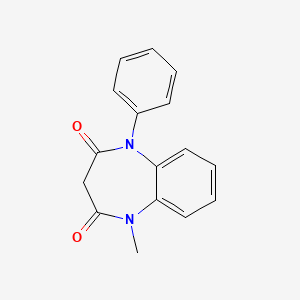
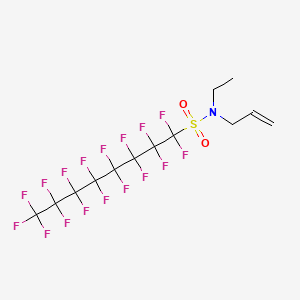
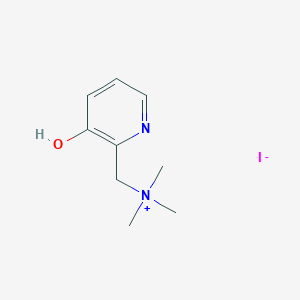
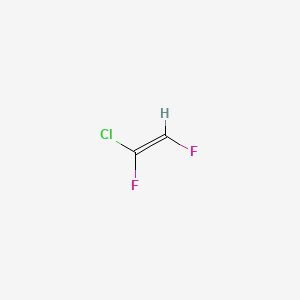

![8,10,12-trimethyl-5-oxido-4-oxa-3,8,10,12-tetraza-5-azoniatricyclo[7.4.0.02,6]trideca-1(9),2,5-triene-7,11,13-trione](/img/structure/B3067108.png)
